molecular formula C12H15N3 B2354982 (5-Benzyl-1-methylimidazol-2-yl)methanamine CAS No. 2287275-04-9

(5-Benzyl-1-methylimidazol-2-yl)methanamine

Cat. No.: B2354982
CAS No.: 2287275-04-9
M. Wt: 201.273
InChI Key: JCRFFGUJRYJLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Benzyl-1-methylimidazol-2-yl)methanamine: is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions This particular compound features a benzyl group at the 5-position, a methyl group at the 1-position, and a methanamine group at the 2-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Methylation of Imidazole: One common method involves the methylation of imidazole at the pyridine-like nitrogen. This can be achieved by treating imidazole with methyl iodide in the presence of a base such as sodium hydroxide.

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Methanamine Introduction: The methanamine group can be added via reductive amination, where an imidazole derivative is reacted with formaldehyde and ammonia or a primary amine under reducing conditions.

Industrial Production Methods: Industrial production methods for (5-Benzyl-1-methylimidazol-2-yl)methanamine typically involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the methanamine group, potentially yielding various reduced imidazole derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Benzaldehyde, benzoic acid derivatives.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (5-Benzyl-1-methylimidazol-2-yl)methanamine can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

Biology:

    Enzyme Inhibition: This compound can inhibit certain enzymes by binding to their active sites, making it a potential candidate for drug development.

Medicine:

    Pharmaceuticals: Due to its ability to interact with biological molecules, it can be explored for therapeutic applications, including antimicrobial and anticancer agents.

Industry:

    Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5-Benzyl-1-methylimidazol-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can mimic the structure of natural nucleotides, allowing it to bind to active sites of enzymes and inhibit their activity. The benzyl and methanamine groups can enhance its binding affinity and specificity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the benzyl and methanamine groups, making it less versatile in terms of chemical reactivity and biological activity.

    Benzimidazole: Contains a fused benzene and imidazole ring but lacks the methyl and methanamine groups, resulting in different chemical properties and applications.

    2-Methylimidazole: Similar to 1-methylimidazole but with the methyl group at the 2-position, leading to different re

Properties

IUPAC Name

(5-benzyl-1-methylimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-15-11(9-14-12(15)8-13)7-10-5-3-2-4-6-10/h2-6,9H,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRFFGUJRYJLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.